molecular formula C10H16N2O2 B1482730 6-Butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098142-08-4

6-Butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482730
CAS RN: 2098142-08-4
M. Wt: 196.25 g/mol
InChI Key: UOUFIJRMIFZPRX-UHFFFAOYSA-N
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Description

6-Butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as barbituric acid, is a heterocyclic organic compound. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of 6-Butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is C10H16N2O2. The dihydropyrimidine ring, a common feature in this class of compounds, often adopts a screw-boat conformation .

Scientific Research Applications

Novel Synthesis Techniques

A variety of novel synthesis techniques have been developed for tetrahydropyrimidine derivatives, demonstrating their potential in scientific research applications. Microwave-mediated, catalyst- and solvent-free regioselective Biginelli reactions have been employed for the synthesis of highly functionalized tetrahydropyrimidines, offering a greener and more efficient alternative to traditional synthesis methods (Harikrishnan et al., 2013). Additionally, phosphine-catalyzed annulation techniques have been utilized to synthesize tetrahydropyridines with high regioselectivity and excellent yields, further expanding the scope of tetrahydropyrimidine derivatives in research (Zhu et al., 2003).

Structural and Spectroscopic Analysis

The molecular structure and vibrational spectra of tetrahydropyrimidine derivatives have been extensively studied, providing insights into their chemical properties and potential applications. Advanced theoretical investigations, including HOMO-LUMO analyses and NBO studies, have revealed the electronic characteristics of these compounds, suggesting their suitability for non-linear optical applications due to their significant hyperpolarizability (Al-Abdullah et al., 2014).

Applications in Non-linear Optics

The study of tetrahydropyrimidine derivatives has also highlighted their potential in non-linear optical applications. The calculated first hyperpolarizability of certain derivatives significantly exceeds that of urea, positioning these compounds as attractive candidates for further research in this field. This is supported by detailed molecular electrostatic potential and hyperpolarizability analyses (Al-Abdullah et al., 2014).

Novel Anticancer Compounds

Research has also focused on the synthesis of tetrahydropyrimidine derivatives with potential anticancer activity. Multicomponent reactions have been explored for the development of novel compounds, which have shown promising activity against various human cancer cell lines. This highlights the therapeutic potential of tetrahydropyrimidine derivatives in the treatment of cancer (Valeru et al., 2018).

properties

IUPAC Name

6-butyl-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-5-6-8-7-9(13)12(4-2)10(14)11-8/h7H,3-6H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUFIJRMIFZPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)N(C(=O)N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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